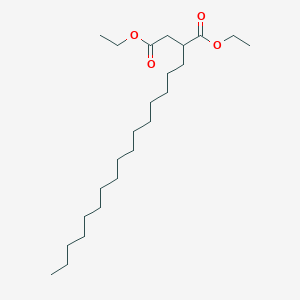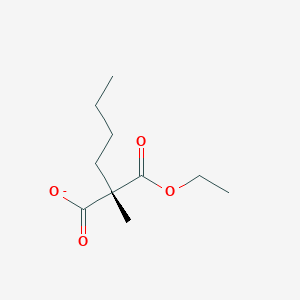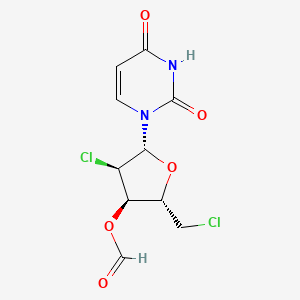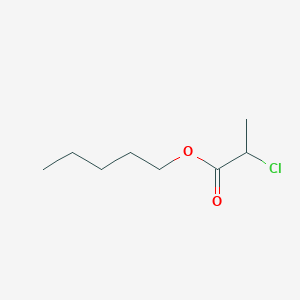
5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2(3H)-thione can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but lacks the chlorophenyl and hydrazinylmethyl groups, leading to different biological activities.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione: The presence of a methyl group instead of a chlorine atom results in different chemical reactivity and applications.
3-(Hydrazinylmethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thione:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84587-08-6 |
|---|---|
Molecular Formula |
C9H9ClN4OS |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(hydrazinylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-3-1-6(2-4-7)8-13-14(5-12-11)9(16)15-8/h1-4,12H,5,11H2 |
InChI Key |
BRNTUCGCORBOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=S)O2)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


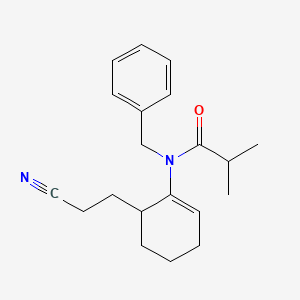

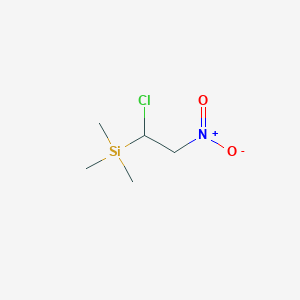
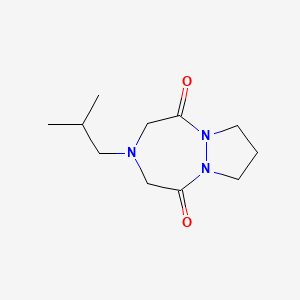
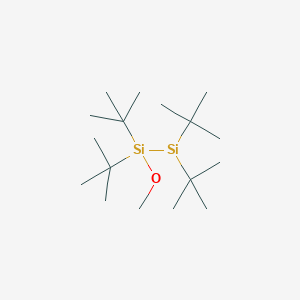
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

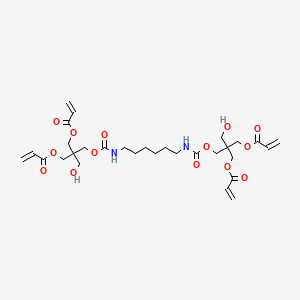
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
